N-(2,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-4-5-16(2)20(14-15)22-21(24)17-10-12-23(13-11-17)28(25,26)19-8-6-18(27-3)7-9-19/h4-9,14,17H,10-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMOMZEHNYUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains two critical substructures: a 4-methoxybenzenesulfonyl-piperidine core and an N-(2,5-dimethylphenyl)carboxamide side chain. Retrosynthetic cleavage suggests two potential pathways:
- Sulfonylation-first approach : Install the sulfonyl group on piperidine prior to carboxamide formation.
- Carboxamide-first approach : Construct the amide bond before introducing the sulfonyl moiety.
Comparative studies in analogous systems (e.g.,) indicate that the sulfonylation-first route minimizes side reactions at the piperidine nitrogen, as unprotected amines during amide coupling can lead to undesired acylation or dimerization.
Synthetic Route Development
Starting Materials and Intermediate Synthesis
Piperidine-4-carboxylic acid serves as the foundational building block. Protection of the carboxylic acid as a methyl ester (via Fischer esterification with methanol/H₂SO₄) yields methyl piperidine-4-carboxylate , preventing nucleophilic interference during subsequent steps.
Key Intermediate: 1-(4-Methoxybenzenesulfonyl)piperidine-4-carboxylic Acid Methyl Ester
- Sulfonylation : React methyl piperidine-4-carboxylate with 4-methoxybenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA, 2.5 eq) as base.
Carboxamide Formation via Coupling Reactions
Hydrolysis of the methyl ester (LiOH, THF/H₂O, 50°C, 4 hr) provides 1-(4-methoxybenzenesulfonyl)piperidine-4-carboxylic acid , which undergoes activation for amide coupling:
Method A: Carbodiimide-Mediated Coupling
- Reagents :
- Conditions : RT, 18 hr.
- Workup : Filter DCU precipitate, dilute with EtOAc, wash with 10% citric acid, saturated NaHCO₃, brine.
- Yield : 65–72%.
Method B: Phosphonium Salt Activation
Alternative Pathway: Sequential Amidation-Sulfonylation
For substrates sensitive to sulfonylating conditions, reversing the order involves:
Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=8.8 Hz, 2H, SO₂ArH), 6.95 (d, J=8.8 Hz, 2H, OMeArH), 6.90 (s, 1H, NH), 6.65 (d, J=8.0 Hz, 1H, ArH), 3.85 (s, 3H, OMe), 3.45–3.30 (m, 4H, piperidine), 2.25 (s, 6H, ArCH₃), 1.95–1.70 (m, 4H, piperidine).
- ¹³C NMR (101 MHz, CDCl₃): δ 172.5 (C=O), 162.1 (SO₂ArC-O), 140.2–114.8 (aromatic carbons), 55.3 (OMe), 48.6 (piperidine N-CH₂), 21.1 (ArCH₃).
- HRMS : [M+H]⁺ calc. for C₂₂H₂₇N₂O₄S: 439.1695; found: 439.1698.
Scale-Up Considerations and Industrial Relevance
Catalytic Innovations
The patent-pending solid-supported catalyst system (Ni-La/molecular sieve), though developed for bis-amide synthesis, demonstrates potential for transposition to this monofunctional system:
Environmental Impact
Replacing traditional acyl chlorides with in situ activated carboxylic acids reduces HCl waste streams by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound shares structural motifs with several analogs, differing primarily in substituent groups on the aromatic rings and sulfonyl moieties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Analysis
Substituent Effects on Activity :
- The 2,5-dimethylphenyl group is a conserved feature in multiple active analogs (e.g., PET inhibitors and HCV entry inhibitors), suggesting its role in hydrophobic interactions with target proteins .
- Electron-withdrawing groups (e.g., sulfonyl) enhance binding in PET inhibitors by modulating electron density, while lipophilic substituents (e.g., methyl) improve membrane permeability .
Impact of Sulfonyl Group Variations: Replacement of the 4-methoxybenzenesulfonyl group with a thiophene-sulfonyl moiety (F817-2007) reduces molecular weight (449.59 vs. Pyrimidine-sulfanyl derivatives (BJ49416) exhibit simplified structures but lack the methoxy group, which may reduce polarity and affect target engagement .
Synthetic Accessibility :
Physicochemical and ADME/Tox Considerations
- Lipophilicity : Methyl and methoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes. However, excessive hydrophobicity (e.g., pentamethylphenyl in 7cc) may reduce aqueous solubility .
- Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism, whereas thiophene or triazole moieties may introduce sites for cytochrome P450-mediated modifications .
Biological Activity
N-(2,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and a dimethylphenyl moiety. Its structural complexity allows for diverse interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| IUPAC Name | This compound |
| CAS Number | 922484-83-1 |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially modulating metabolic pathways relevant to disease states.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus.
Enzyme Inhibition
The compound is hypothesized to inhibit enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that related piperidine derivatives displayed strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 2.14 μM, indicating a promising profile for neuroprotective applications .
Anticancer Potential
The sulfonamide moiety present in the compound is known for its anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.
Study 1: Antimicrobial Efficacy
In a comparative study, several piperidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that derivatives with methoxy and sulfonamide groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition assay revealed that compounds structurally similar to this compound showed significant inhibition of urease, which is crucial for the treatment of urease-related disorders. The IC50 values were notably low, indicating potent inhibitory effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonylation of the piperidine core followed by coupling with the 2,5-dimethylphenyl group. Key steps include:
- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., pyridine or triethylamine) .
- Amide Coupling : Using coupling agents like HATU or EDCI with DMAP in anhydrous DCM or DMF to attach the 2,5-dimethylaniline moiety .
- Purification : Column chromatography (silica gel, eluent: 5–10% MeOH/DCM) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can the solubility and stability of this compound be experimentally characterized?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, followed by HPLC quantification (e.g., 92.7 µg/mL in PBS ).
- Stability : Incubate in simulated biological fluids (e.g., 50% PBS/50% acetonitrile) at 37°C for 48 hours, monitoring degradation via LC-MS. Stability >95% indicates suitability for in vitro assays .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- NMR : H and C NMR to confirm piperidine ring conformation, sulfonamide linkage, and aromatic substituents (e.g., δ 2.3 ppm for dimethyl groups ).
- HRMS : Exact mass analysis (e.g., m/z 411.56 for CHNOS) ensures molecular integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antiviral or enzyme inhibitory activity?
- Methodology :
- Substituent Variation : Modify the 4-methoxybenzenesulfonyl or 2,5-dimethylphenyl groups (e.g., replace methoxy with halogens or bulkier substituents) to assess impact on target binding .
- Biological Assays : Test derivatives in viral inhibition (e.g., hRSV EC) or enzyme activity (e.g., carbonic anhydrase IC) with cytotoxicity controls (CC >30 µM preferred ).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with viral fusion proteins or enzyme active sites .
Q. What experimental strategies resolve contradictions in biological activity data across assay formats?
- Methodology :
- Time-Dependent Assays : Compare compound activity when added at different infection stages (e.g., pre- vs. post-viral entry) to identify mechanism-specific effects .
- Orthogonal Assays : Validate antiviral activity using plaque reduction neutralization tests (PRNT) alongside cell viability assays (e.g., CellTiter-Glo) to exclude cytotoxicity artifacts .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., >10% unbound for adequate bioavailability) .
- In Vivo PK : Administer IV/orally in rodents, collect plasma samples, and calculate parameters like t, C, and AUC .
Data Analysis and Mechanistic Questions
Q. How should researchers interpret conflicting cytotoxicity (CC) and potency (EC) values in antiviral screens?
- Methodology :
- Selectivity Index (SI) : Calculate SI = CC/EC. SI >10 indicates therapeutic potential (e.g., SI = 13.4 for a related sulfonamide ).
- Dose-Response Curves : Use 4-parameter logistic regression to ensure Hill slopes align with target-specific effects (slope ~1 expected) .
Q. What mechanistic insights can be gained from time-of-addition assays in viral inhibition studies?
- Methodology :
- Early-Stage Inhibition : If activity drops when compound is added >2 hours post-infection, it likely targets viral entry/fusion (e.g., hRSV inhibition via blocking F-protein ).
- Late-Stage Inhibition : Activity maintained at later timepoints suggests interference with viral replication or assembly .
Tables of Key Data
| Parameter | Value | Reference |
|---|---|---|
| Aqueous Solubility (PBS) | 92.7 µg/mL | |
| hRSV EC | 2.3 ± 0.8 µM | |
| Cytotoxicity (CC) | 30.9 ± 1.1 µM | |
| Synthetic Yield | 22–67% (varies by derivative) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
